

Determining the Flavor Contribution of Strawberry Furanone: An Application Note

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dimethyl-3(2H)-furanone

Cat. No.: B084847

[Get Quote](#)

Introduction

2,5-Dimethyl-3(2H)-furanone, also known under trade names such as Furaneol® and often referred to as strawberry furanone, is a key aroma compound found in a wide variety of fruits, including strawberries, pineapples, and tomatoes, as well as in processed foods.[1][2][3] Its characteristic sweet, caramel-like, and fruity aroma makes it a significant contributor to the overall flavor profile of these products.[4][5] The Odor Activity Value (OAV) is a crucial metric used to determine the sensory impact of a specific volatile compound by relating its concentration to its odor threshold.[6][7][8][9] An OAV greater than 1 suggests that the compound is likely to contribute to the overall aroma of the sample. This application note provides a detailed protocol for determining the OAV of **2,5-Dimethyl-3(2H)-furanone** in a liquid matrix, such as fruit juice, using a combination of instrumental and sensory analysis techniques.

Principle

The determination of the Odor Activity Value is a two-fold process that involves:

- **Quantification of the Compound:** The concentration of **2,5-Dimethyl-3(2H)-furanone** in the sample is accurately measured using Gas Chromatography-Mass Spectrometry (GC-MS).
- **Determination of the Odor Threshold:** The odor detection threshold, which is the lowest concentration of the compound detectable by the human nose, is determined using Gas Chromatography-Olfactometry (GC-O) with a trained sensory panel.[10][11]

The OAV is then calculated using the following formula:

$$\text{OAV} = \text{Concentration of the compound} / \text{Odor Threshold of the compound} [6][7]$$

Data Presentation: Key Parameters for 2,5-Dimethyl-3(2H)-furanone

For accurate OAV determination, reliable data on the concentration and odor threshold of **2,5-Dimethyl-3(2H)-furanone** are essential. The following table summarizes typical values reported in the literature. It is important to note that odor thresholds can vary significantly depending on the matrix (e.g., air, water) and the sensitivity of the sensory panel. [12]

Parameter	Value	Method of Determination	Reference
Concentration in Strawberries	1 - 50 mg/kg	Gas Chromatography (GC)	[1]
Concentration in Pineapples	0.1 - 10 mg/kg	Gas Chromatography (GC)	[2]
Odor Threshold in Water	0.03 - 4 µg/L	Gas Chromatography-Olfactometry (GC-O)	[12]
Odor Threshold in Air	Varies	Dynamic Olfactometry	[6]

Experimental Protocols

This section outlines the detailed methodologies for the quantification of **2,5-Dimethyl-3(2H)-furanone** and the determination of its odor threshold.

Protocol 1: Quantification of 2,5-Dimethyl-3(2H)-furanone by GC-MS

This protocol describes the extraction and quantification of **2,5-Dimethyl-3(2H)-furanone** from a fruit juice sample.

1. Sample Preparation (Solid-Phase Extraction - SPE)

- Objective: To isolate and concentrate **2,5-Dimethyl-3(2H)-furanone** from the fruit juice matrix.
- Materials:
 - Fruit juice sample
 - Lichrolut-EN SPE cartridges or equivalent
 - Methanol (HPLC grade)
 - Deionized water
 - Centrifuge and centrifuge tubes
- Procedure:
 - Clarify the fruit juice sample by centrifuging at 10,000 x g for 15 minutes at 4°C.
 - Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
 - Load 10 mL of the clarified fruit juice onto the SPE cartridge at a flow rate of approximately 2 mL/min.
 - Wash the cartridge with 5 mL of deionized water to remove sugars and other polar interferences.
 - Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
 - Elute the retained **2,5-Dimethyl-3(2H)-furanone** with 2 mL of methanol into a clean vial.
 - The eluate is now ready for GC-MS analysis.

2. GC-MS Analysis

- Objective: To separate and quantify **2,5-Dimethyl-3(2H)-furanone** in the prepared extract.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

- Typical GC-MS Parameters:
 - Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 μ m film thickness) or equivalent.
 - Injector Temperature: 250°C.
 - Injection Volume: 1 μ L (splitless mode).
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2 minutes.
 - Ramp to 150°C at 5°C/min.
 - Ramp to 250°C at 10°C/min, hold for 5 minutes.
 - MS Transfer Line Temperature: 280°C.
 - Ion Source Temperature: 230°C.
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Scan Range: m/z 35-350.
- Quantification:
 - Prepare a calibration curve using standard solutions of **2,5-Dimethyl-3(2H)-furanone** of known concentrations.
 - Identify the **2,5-Dimethyl-3(2H)-furanone** peak in the sample chromatogram based on its retention time and mass spectrum (key ions: m/z 128, 113, 85, 57).
 - Calculate the concentration of **2,5-Dimethyl-3(2H)-furanone** in the sample by comparing its peak area to the calibration curve.

Protocol 2: Determination of Odor Threshold by GC-Olfactometry (GC-O) using Aroma Extract Dilution Analysis (AEDA)

This protocol describes how to determine the odor threshold of **2,5-Dimethyl-3(2H)-furanone** using a sensory panel.

1. Sensory Panel Selection and Training

- Objective: To assemble a group of assessors with demonstrated ability to reliably detect and describe odors.
- Procedure:
 - Selection: Screen potential panelists for their interest, availability, and basic sensory acuity (e.g., ability to detect and rank different odor intensities).
 - Training:
 - Familiarize panelists with the GC-O setup and procedure.[\[13\]](#)[\[14\]](#)
 - Develop a standardized vocabulary for odor description using a set of reference odor compounds.[\[13\]](#)
 - Train panelists to recognize and describe the specific aroma of **2,5-Dimethyl-3(2H)-furanone**.
 - Conduct practice sessions with known concentrations of the target compound to ensure consistency in detection.

2. Aroma Extract Dilution Analysis (AEDA)

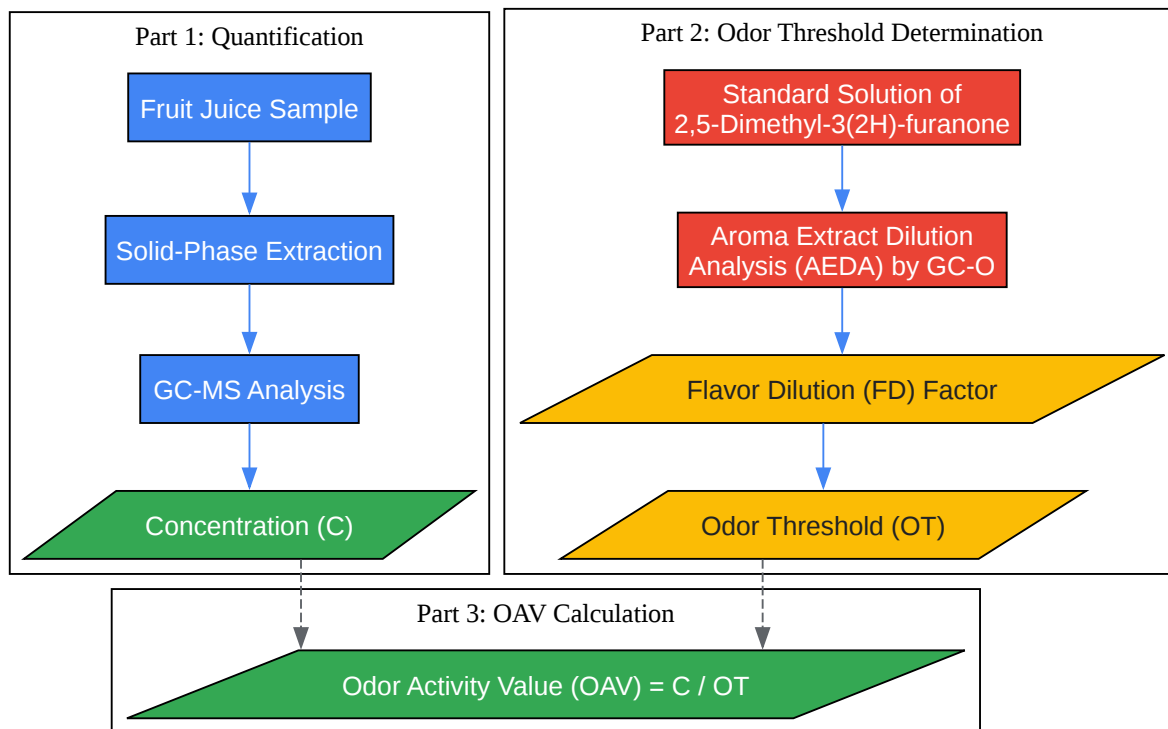
- Objective: To determine the highest dilution at which the aroma of **2,5-Dimethyl-3(2H)-furanone** is still detectable.[\[10\]](#)[\[15\]](#)
- Materials:

- A standard solution of **2,5-Dimethyl-3(2H)-furanone** of known concentration (e.g., 1000 µg/L in a suitable solvent like ethanol).
- Solvent for dilution (e.g., ethanol).
- Procedure:
 - Prepare a serial dilution of the standard solution (e.g., 1:1, 1:2, 1:4, 1:8, and so on).[\[10\]](#)
 - Inject each dilution into the GC-O system, starting with the most diluted sample.
 - The GC effluent is split between the MS detector and a sniffing port where the trained panelists are positioned.[\[10\]](#)[\[11\]](#)
 - Panelists record the retention time and provide a description of any detected odor.
 - The analysis continues with progressively more concentrated solutions until all panelists can detect the characteristic odor of **2,5-Dimethyl-3(2H)-furanone**.
 - The highest dilution at which the odor is consistently detected by the panel is known as the Flavor Dilution (FD) factor.[\[10\]](#)

3. Odor Threshold Calculation

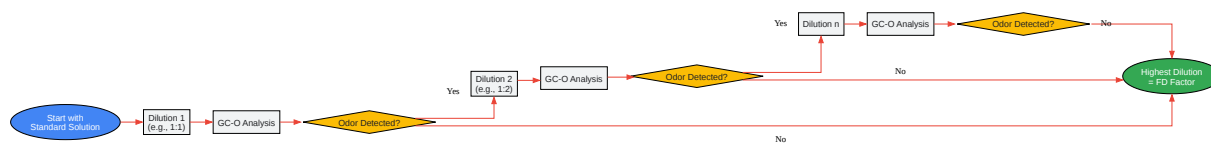
- Objective: To calculate the odor threshold concentration from the AEDA results.
- Calculation:
 - $\text{Odor Threshold} = \text{Initial Concentration of Standard} / \text{FD Factor}$

Mandatory Visualizations



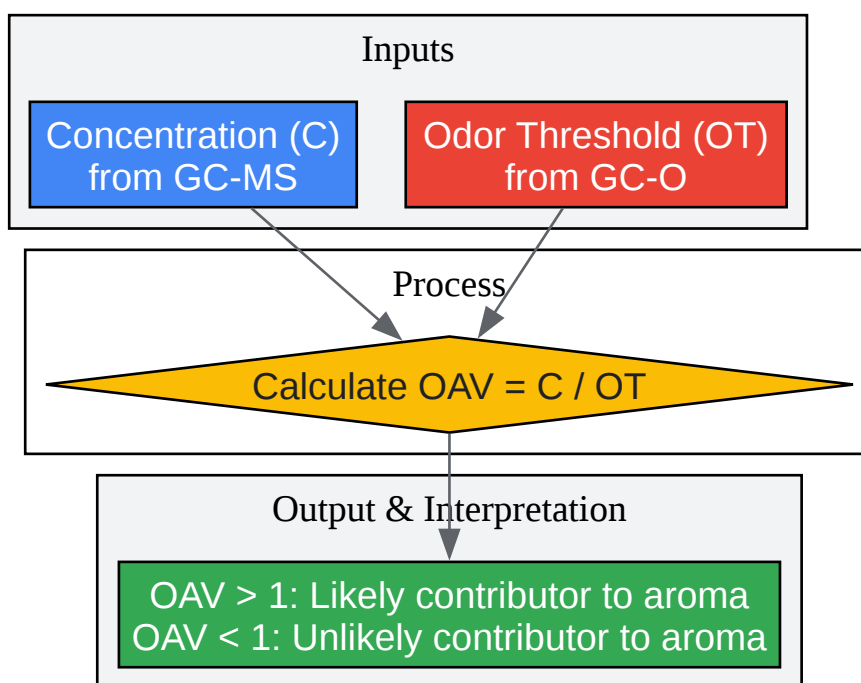
[Click to download full resolution via product page](#)

Caption: Overall workflow for determining the Odor Activity Value (OAV).



[Click to download full resolution via product page](#)

Caption: Experimental workflow for Aroma Extract Dilution Analysis (AEDA).



[Click to download full resolution via product page](#)

Caption: Logical relationship for OAV calculation and interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. harrpa.eu [harrpa.eu]
- 2. iomcworld.com [iomcworld.com]
- 3. Furaneol | C₆H₈O₃ | CID 19309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. strawberry furanone solution, 3658-77-3 [thegoodscentcompany.com]
- 6. Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 9. DLG Expert report 01/2017: Panel training on odour and aroma perception for sensory analysis [dlg.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography-olfactometry (HS-SPME-GC-O): Altering sample amount, diluting the sample or adjusting split ratio? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
- 15. ars.usda.gov [ars.usda.gov]
- To cite this document: BenchChem. [Determining the Flavor Contribution of Strawberry Furanone: An Application Note]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084847#protocol-for-determining-the-odor-activity-value-of-2-5-dimethyl-3-2h-furanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com